N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-1,2-oxazole-3-carboxamide
Description
N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-1,2-oxazole-3-carboxamide is a complex organic compound with a unique structure that includes a cyclobutyl ring, an oxazole ring, and various functional groups
Properties
IUPAC Name |
N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c1-4-18-10-7-13(17,12(10,2)3)8-14-11(16)9-5-6-19-15-9/h5-6,10,17H,4,7-8H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCHAIQCQHSLTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1(C)C)(CNC(=O)C2=NOC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclobutyl ring, the introduction of the ethoxy and hydroxy groups, and the construction of the oxazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow chemistry and automated synthesis may be employed to increase efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: Functional groups on the cyclobutyl ring can be substituted with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxazole ring may produce a saturated heterocyclic compound.
Scientific Research Applications
N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]prop-2-enamide
- N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]but-2-ynamide
Uniqueness
N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
